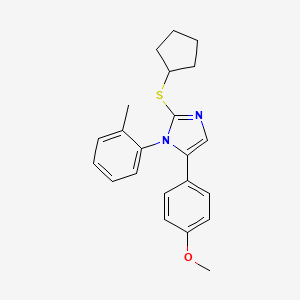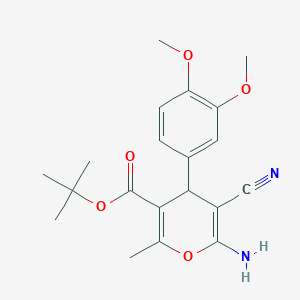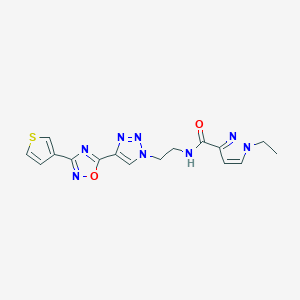![molecular formula C16H18BrN3O B2571404 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097911-87-8](/img/structure/B2571404.png)
3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a five-membered heterocyclic compound that contains three carbon atoms and two adjacent nitrogen atoms . It’s a weak base and is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of hydrazines with 1,3-diketones . Another method involves a [3+2] cycloaddition of diazo compounds and alkynyl bromides .
Molecular Structure Analysis
The molecular structure of a pyrazole derivative would depend on its specific substituents. For example, 3-Bromopyrazole has the empirical formula C3H3BrN2 and a molecular weight of 146.97 .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions with aryl triflates .
Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole derivative would depend on its specific structure. For example, 3-Bromopyrazole is a solid with a melting point of 60-65 °C .
Applications De Recherche Scientifique
Synthèse de dérivés bipyrazolyles
Le composé peut potentiellement être utilisé comme précurseur dans la synthèse de dérivés bipyrazolyles . Ces dérivés se sont avérés avoir diverses applications en chimie médicinale.
Applications biomédicales
Des composés ayant une structure similaire, telles que les 1H-Pyrazolo[3,4-b]pyridines, se sont avérés avoir diverses applications biomédicales . Ils ont été utilisés dans la synthèse de divers composés pharmaceutiques et biologiquement actifs.
Activités antibactériennes et antifongiques
Des composés apparentés ont montré des activités antibactériennes et antifongiques prometteuses . Ils ont été testés contre diverses souches bactériennes comme Staphylococcus aureus, Bacillus subtilis, Escherichia coli et Pseudomonas aeruginosa, ainsi que des souches fongiques comme Aspergilus flavus et Aspergillus niger .
Activités antileishmaniennes et antimalariennes
Certains composés ayant une structure similaire ont montré une activité antipromastigote in vitro puissante, qui pourrait être utile dans le traitement de la leishmaniose et du paludisme .
Activités anti-inflammatoires et analgésiques
Les dérivés indolés, qui ont une structure similaire, ont montré des activités anti-inflammatoires et analgésiques . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments pour le traitement des maladies inflammatoires et la gestion de la douleur.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGKODQVPCHDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)Br)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)



![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)




![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)